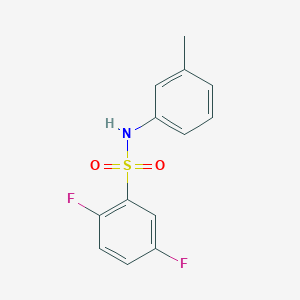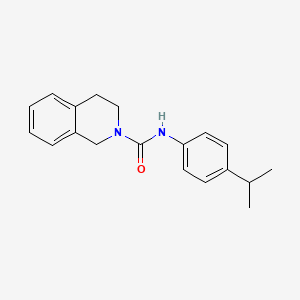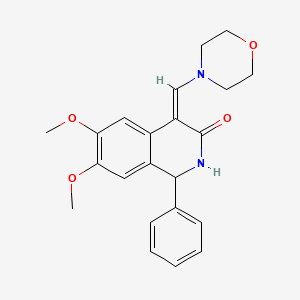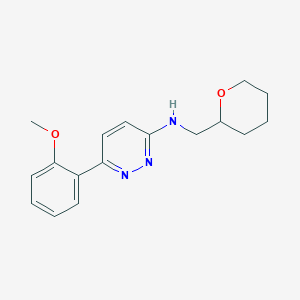![molecular formula C20H25N3O B5344880 N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea](/img/structure/B5344880.png)
N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but its use has since been restricted due to its potential for abuse in sports.
Mechanism of Action
N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea 501516 works by activating the PPARδ receptor, which plays a key role in regulating energy metabolism. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy production and utilization.
Biochemical and Physiological Effects:
Studies have shown that this compound 501516 can improve lipid and glucose metabolism, reduce inflammation, and increase insulin sensitivity. It has also been shown to increase endurance and stimulate fat burning by enhancing the use of fatty acids as an energy source.
Advantages and Limitations for Lab Experiments
N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea 501516 has several advantages for use in laboratory experiments, including its high potency and selectivity for the PPARδ receptor. However, its potential for abuse in sports has led to restrictions on its use, and its long-term safety has not been fully established.
Future Directions
Future research on N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea 501516 could focus on its potential use in treating metabolic disorders and improving athletic performance, as well as investigating its mechanisms of action and potential side effects. Additionally, studies could explore the development of new PPARδ agonists with improved safety profiles and therapeutic potential.
Synthesis Methods
The synthesis of N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea 501516 involves several steps, including the condensation of 4-(1-piperidinyl)benzaldehyde with phenylacetic acid, followed by reaction with phosgene to form the corresponding acid chloride. This intermediate is then reacted with N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea to yield the final product.
Scientific Research Applications
N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea 501516 has been extensively studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been investigated for its potential in improving athletic performance, as it has been shown to increase endurance and stimulate fat burning.
properties
IUPAC Name |
1-phenyl-3-[1-(4-piperidin-1-ylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16(21-20(24)22-18-8-4-2-5-9-18)17-10-12-19(13-11-17)23-14-6-3-7-15-23/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNPHBSQHIZBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5344813.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5344817.png)

![4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5344829.png)
![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5344833.png)
![3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5344853.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,4-diazepan-5-one](/img/structure/B5344858.png)

![8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5344867.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5344871.png)
![4-tert-butyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5344885.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5344888.png)
